molecular formula C13H16N2O2 B123737 N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide CAS No. 1227694-86-1

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide

Cat. No. B123737
M. Wt: 232.28 g/mol
InChI Key: AIWCFDGABJPHDI-BQYQJAHWSA-N
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Description

The compound N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is a chemical entity that has been synthesized and studied for its potential applications, particularly in the field of medicinal chemistry. The synthesis of related compounds has been reported, which involves various organic reactions and the use of different reagents and catalysts to achieve the desired molecular structure with high purity and yield .

Synthesis Analysis

The synthesis of similar compounds involves multi-step organic reactions. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . Another related compound, N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, was synthesized from m-nitro acetophenone through a series of reactions including reduction, acetylation, ethylation, and condensation, with an overall yield of 77% . These methods demonstrate the complexity and precision required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic techniques such as HNMR and LC-MS. The crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to be in the orthorhombic crystal system with specific unit cell parameters, and the structure exhibits intermolecular hydrogen bonds . The related compound N-(4,6-Dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide also shows a planar structure with intramolecular hydrogen bonding contributing to its stability . These analyses are crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are carefully designed to ensure the formation of the desired product. The use of reagents such as lutidine and TBTU, as well as the optimization of reaction conditions, are critical for the success of these syntheses . Improvements in the synthesis process, such as the replacement of sodium hydride with potassium hydroxide and the use of acetone as a solvent, have been reported to enhance the yield and decrease the cost .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The purity of the synthesized compounds is assessed using techniques like HPLC, ensuring that the final product meets the required standards for potential applications in medicinal chemistry . The intermolecular and intramolecular hydrogen bonds observed in the crystal structures influence the melting points, solubility, and stability of these compounds .

Scientific Research Applications

Synthesis and Characterization

Studies have focused on the synthesis and characterization of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide and its derivatives, demonstrating advancements in organic synthesis methodologies. For instance, Gong Fenga (2007) reported an improved synthesis method with a high yield and purity, highlighting the compound's potential for scale-up production Gong Fenga (2007). This reflects its significance in synthetic organic chemistry and its applicability in producing various derivatives for research purposes.

Analytical Chemistry Applications

In analytical chemistry, N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide serves as an important subject for method development in chromatography. Duan Wei-hua (2010) detailed a reverse-phase high-performance liquid chromatography (RP-HPLC) method to determine this compound and its interrelated substances, showing its utility in quality control and analytical research Duan Wei-hua (2010).

Potential Antiviral Applications

Research on 4′-acetamidechalcones, closely related to N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide, explored their potential interactions with protein targets in SARS-CoV-2. The study by Francisco Wagner Q. Almeida-Neto et al. (2020) utilized molecular docking assays to evaluate these interactions, suggesting possible antiviral applications against COVID-19 Francisco Wagner Q. Almeida-Neto et al. (2020).

Antimicrobial and Anticancer Potential

The antimicrobial and anticancer activities of derivatives have also been a focus. For example, Deepak Swarnkar et al. (2014) investigated the synthesis and antimicrobial activity of pyrazole derivatives, revealing their potential as therapeutic agents Deepak Swarnkar et al. (2014). Additionally, the synthesis of novel dihydropyrimidinone derivatives containing the phthalimide moiety, as reported by M. A. Bhat et al. (2020), indicates the compound's utility in developing new anticancer agents M. A. Bhat et al. (2020).

Environmental Applications

In environmental science, N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide derivatives have been used as molecular probes for detecting carbonyl compounds in water samples, showing promise for monitoring environmental pollutants S. Houdier et al. (2000).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

N-[3-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-5-11(9-12)13(17)7-8-15(2)3/h4-9H,1-3H3,(H,14,16)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWCFDGABJPHDI-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)C=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)/C=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide

CAS RN

96605-61-7
Record name Acetamide, N-[3-[3-(dimethylamino)-1-oxo-2-propen-1-yl]phenyl]
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